molecular formula C22H17F3N4O3S B11506812 2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

Cat. No.: B11506812
M. Wt: 474.5 g/mol
InChI Key: PFBDPTBGEWVXBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds through reactions such as Suzuki–Miyaura coupling . This reaction is widely used for forming carbon-carbon bonds under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using efficient catalysts and reagents, as well as ensuring that the reaction conditions are suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and stability, making it effective in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted molecules and phthalazin-1-yl derivatives. Examples include:

  • 2-Methyl-4-(trifluoromethyl)phenyl derivatives
  • Phthalazin-1-yl sulfonamides

Uniqueness

What sets 2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H17F3N4O3S

Molecular Weight

474.5 g/mol

IUPAC Name

2-methyl-5-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H17F3N4O3S/c1-13-6-7-14(12-19(13)33(26,30)31)20-17-4-2-3-5-18(17)21(29-28-20)27-15-8-10-16(11-9-15)32-22(23,24)25/h2-12H,1H3,(H,27,29)(H2,26,30,31)

InChI Key

PFBDPTBGEWVXBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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